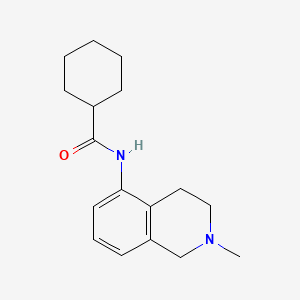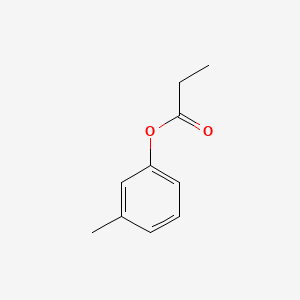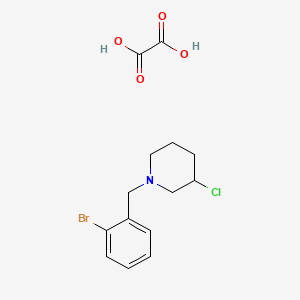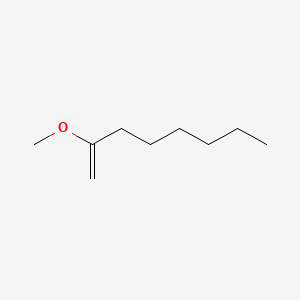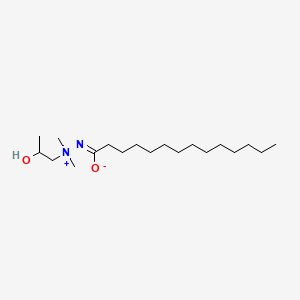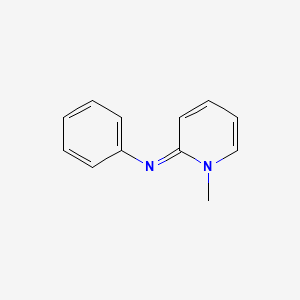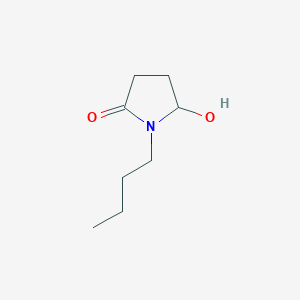
(2,2-Diethoxyethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Diethoxyethyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a 2,2-diethoxyethyl group. The molecular formula for this compound is C10H20O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Diethoxyethyl)cyclohexane typically involves the reaction of cyclohexane with 2,2-diethoxyethanol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of an intermediate carbocation, which then reacts with 2,2-diethoxyethanol to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2,2-Diethoxyethyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,2-diethoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
(2,2-Diethoxyethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of cycloalkanes with biological systems.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2,2-Diethoxyethyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions include oxidation, reduction, and substitution mechanisms, which are facilitated by specific enzymes and cofactors.
Comparación Con Compuestos Similares
Cyclohexane: A simple cycloalkane with no substituents.
2-Ethoxyethylcyclohexane: A similar compound with one ethoxy group instead of two.
2,2-Dimethoxyethylcyclohexane: A compound with two methoxy groups instead of ethoxy groups.
Uniqueness: (2,2-Diethoxyethyl)cyclohexane is unique due to the presence of the 2,2-diethoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and industrial applications, where its unique structure can be leveraged to create specialized products.
Propiedades
Número CAS |
51007-65-9 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2,2-diethoxyethylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-13-12(14-4-2)10-11-8-6-5-7-9-11/h11-12H,3-10H2,1-2H3 |
Clave InChI |
AJMNYOKQNDNXEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1CCCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


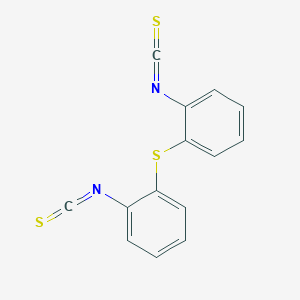

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)


